N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a substituted indole moiety at the N-terminus and a tetrazole ring at the benzamide’s ortho position. The indole group is modified with a 2-methylpropyl (isobutyl) substituent, while the tetrazole ring incorporates a 5-methyl group. The compound’s synthesis likely involves coupling reactions between indole and benzamide precursors, with tetrazole introduction via cycloaddition or substitution methodologies.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N6O/c1-14(2)13-26-12-11-16-18(8-6-10-19(16)26)22-21(28)17-7-4-5-9-20(17)27-15(3)23-24-25-27/h4-12,14H,13H2,1-3H3,(H,22,28) |
InChI Key |
GIDZSLIAXWCYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), tin(II) chloride.
Substitution: Halogens (Br2, Cl2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
These functional groups are known to interact with various biological targets, making the compound useful in biochemical assays and drug discovery .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives have shown promise in treating conditions such as cancer, viral infections, and inflammatory diseases . The addition of the tetrazole group may enhance these effects or provide new therapeutic benefits.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis and functionalization can lead to the creation of products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound shares a benzamide backbone with several analogs, but its substituents distinguish it pharmacologically and physicochemically. Key structural analogs include:
Key Observations :
- Indole vs. Heterocyclic Replacements: The target’s indole moiety contrasts with ispinesib’s quinazolinone () and ’s pyrrolopyridine. Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase ATP pockets, whereas quinazolinones are common in antifolate or kinase inhibitors .
- Tetrazole as a Bioisostere : The 5-methyltetrazole group may act as a carboxylic acid bioisostere, improving solubility and metabolic stability compared to dichlorobenzamide () or ethylbenzamide () .
Pharmacological and Physicochemical Comparisons
- Ispinesib’s poor brain retention necessitated co-administration with elacridar (a P-gp inhibitor) in murine models, suggesting that the target compound’s tetrazole could mitigate efflux transporter interactions .
- Synthetic Accessibility: Compound 155 () and the target compound both utilize benzamide cores but differ in complexity. The tetrazole’s introduction (target) may require azide-based cycloadditions, whereas quinazolinone synthesis () involves condensation steps .
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. The compound possesses a unique structural configuration that includes an indole moiety and a tetrazole group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H22N6O, with a molecular weight of 374.4 g/mol. Its structure is characterized by:
- Indole Moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.
- Tetrazole Group : Often associated with enhanced solubility and bioactivity in pharmacological applications.
Interaction with Neurotransmitter Receptors
Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial for regulating mood, cognition, and perception. This interaction indicates potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Antioxidant Properties
Research indicates that compounds with similar indole structures exhibit antioxidant activities by scavenging free radicals. For instance, related indole derivatives have been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation in cellular models . This suggests that this compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress.
Anti-inflammatory Effects
Studies on related compounds have demonstrated their ability to modulate inflammatory responses. For example, indole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α in macrophages . This positions this compound as a candidate for further investigation into anti-inflammatory therapies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
